3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one
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Overview
Description
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves a multi-step process. One common method includes the condensation of arylpyruvic acids, thiosemicarbazide, and 2-bromoacetophenones in the presence of an ionic liquid catalyst such as N-methylpyrrolidone hydrosulfate ([Hnmp]HSO4). This green chemistry approach not only enhances the reaction efficiency but also allows for the recycling of the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazolo[3,2-b][1,2,4]triazin-7-one core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer’s disease
Medicine: Its inhibitory activity against acetylcholinesterase makes it a candidate for developing drugs to treat neurodegenerative diseases
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and catalysts
Mechanism of Action
The primary mechanism of action of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in treating Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one: Known for its acetylcholinesterase inhibitory activity
7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives: These compounds share a similar core structure and exhibit various biological activities
Uniqueness
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one stands out due to its specific substitution pattern, which enhances its biological activity and makes it a more potent acetylcholinesterase inhibitor compared to its analogs .
Properties
Molecular Formula |
C12H10N4OS |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-amino-6-benzyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C12H10N4OS/c13-10-7-18-12-14-11(17)9(15-16(10)12)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2 |
InChI Key |
DLWLUESMRIWYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=CSC3=NC2=O)N |
Origin of Product |
United States |
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